molecular formula C17H12O4 B1206027 4-oxo-3-phenyl-4H-chromen-7-yl acetate

4-oxo-3-phenyl-4H-chromen-7-yl acetate

Cat. No. B1206027
M. Wt: 280.27 g/mol
InChI Key: WFVAMCNYBITPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid (4-oxo-3-phenyl-1-benzopyran-7-yl) ester is a member of isoflavones.

Scientific Research Applications

Chemoenzymatic Synthesis

4-oxo-3-phenyl-4H-chromen-7-yl acetate has been synthesized using manganese(III) acetate, with a focus on chemoenzymatic methods. These methods have allowed the production of both enantiomers of 3-hydroxy-2,3-dihydro-4H-chromen-4-one, showcasing the compound's utility in asymmetric synthesis and organic chemistry (Demir, Aybey, Seşenoğlu, & Polat, 2003).

Antineoplastic Activity

Significant research has been done on derivatives of 4-oxo-3-phenyl-4H-chromen-7-yl acetate, particularly in exploring their antineoplastic activities. One study synthesized derivatives and evaluated them on human tumor cell lines, identifying new potential leads for cancer treatment (Gašparová, Kušnierová, Boháč, Ďurana, & Lácová, 2010).

Antibacterial Activity

Various derivatives of 4-oxo-3-phenyl-4H-chromen-7-yl acetate have been investigated for their antibacterial properties. One study synthesized new derivatives and evaluated their efficacy against several bacterial strains, offering insights into their potential as antibacterial agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Cytotoxic Activity

Research into the cytotoxic activity of acetoxycoumarin derivatives, including those related to 4-oxo-3-phenyl-4H-chromen-7-yl acetate, has been conducted. These studies assess their potential in targeting cancer cell lines, further emphasizing the compound's relevance in oncological research (Musa, Badisa, Latinwo, Cooperwood, Sinclair, & Abdullah, 2011).

Antioxidant Activity

Investigations into the antioxidant properties of new coumarin derivatives, closely related to 4-oxo-3-phenyl-4H-chromen-7-yl acetate, have been carried out. These studies compare their effectiveness with known antioxidants, suggesting potential applications in mitigating oxidative stress (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

properties

Product Name

4-oxo-3-phenyl-4H-chromen-7-yl acetate

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) acetate

InChI

InChI=1S/C17H12O4/c1-11(18)21-13-7-8-14-16(9-13)20-10-15(17(14)19)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

WFVAMCNYBITPBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Acetoxyisoflavone was prepared from 7-hydroxyisoflavone (2.6 g, 10.9 mmol), acetic anhydride (16 ml) and pyridine (3.0 ml) as described for 4′,7-diacetoxydaidzein. Yield: (2.5 g, 82%) m.p. 133° C. 1H NMR (CDCl3): δ 2.36 (s, 3H, OCOCH3), 7.18 (dd, 1H, J 2.2 Hz 8.6 Hz, H6), 7.31 (d, 1H, J 2.2 Hz H8), 7.39-7.57 (m, 5H, ArH), 8.00 (s, 1H, H2), 8.33 (d, 1H, J 8.6 Hz, H5). Mass spectrum: m/z 280 (M, 28%); 237-(98); 238 (57).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 57 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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